molecular formula C8H12F3NO3 B8614539 Trifluoroacetic acid--azepan-2-one (1/1) CAS No. 868082-90-0

Trifluoroacetic acid--azepan-2-one (1/1)

Cat. No. B8614539
M. Wt: 227.18 g/mol
InChI Key: CBHNJGAYZAOANS-UHFFFAOYSA-N
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Patent
US07220869B2

Procedure details

To a 100 ml flask containing 11.32 g of ε-caprolactam (0.1 mol), 30 ml benzene was added and stirred for dissolution. 11.40 g of trifluoroacetic acid (0.1 mol) was added dropwise into the flask over 60 min at room temperature. Then the reaction was stirred for another 4 hours. Desired product was formed after benzene was removed under reduced pressure and dried at 110° C. under 1–5 mmHg for 1 hour. The colorless, moisture- and water-stable liquid of caprolactam trifluoroacetate was obtained with a yield of 97.5%, which has a glass transition temperature of −68.0° C., a density of 1.26 g/ml, a viscosity of 28 cP, an electrochemical window of 1.9 V, an ionic conductivity of 1.17×10−4 S/cm, and a Hammett acidic scale H0 of 4.54 using methyl yellow as indicator. No melting point was observed.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.32 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[F:9][C:10]([F:15])([F:14])[C:11]([OH:13])=[O:12]>C1C=CC=CC=1>[F:9][C:10]([F:15])([F:14])[C:11]([OH:13])=[O:12].[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
11.32 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
11.4 g
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred for dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
Then the reaction was stirred for another 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(F)F.C1(CCCCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.